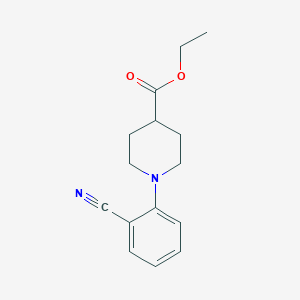
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 258.32 g/mol, features a piperidine ring, which is crucial for its interaction with biological targets. This article will explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 258.32 g/mol
- Melting Point : 45-47 °C
- CAS Number : 357670-16-7
This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The piperidine structure allows for significant conformational flexibility, enabling it to fit into various binding sites.
Potential Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
- Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the levels of certain neurotransmitters in the brain.
Biological Activity and Therapeutic Applications
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties similar to those observed in other piperidine derivatives, making it a candidate for pain management therapies .
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
- Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on Pain Management :
- Neuroprotective Mechanisms :
- Behavioral Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate | Piperidine derivative | Analgesic and anti-inflammatory |
| Prucalopride | Piperidine derivative | Gastrointestinal motility enhancer |
| Other Piperidine Derivatives | Various | Antidepressant and anxiolytic effects |
Properties
IUPAC Name |
ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIQTFCTVKFARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377442 | |
| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357670-16-7 | |
| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














